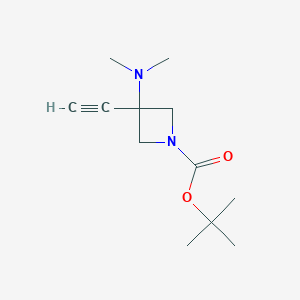

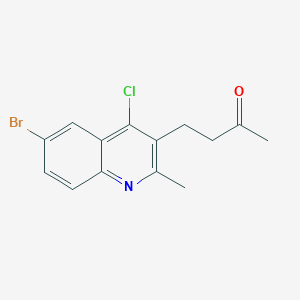

Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate, also known as TDAE, is a chemical compound that has gained significant attention in scientific research. It is a versatile reagent that has been used in various chemical reactions, including cross-coupling reactions, cycloadditions, and other transformations. In

Scientific Research Applications

Synthesis and Chemical Reactivity

A study led by Atsushi Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, highlighting the utility of di-tert-butyl dicarbonate (Boc2O) in acylating a wide range of nitrogen compounds. This work suggests that tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate could potentially be involved in or benefit from similar synthetic methods due to its related functional group structure, offering a versatile approach to synthesizing complex organic compounds with high functional group compatibility Umehara, Ueda, & Tokuyama, 2016.

Intermediate in Organic Synthesis

Research by Bingbing Zhao et al. (2017) on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in many biologically active compounds, underscores the significance of similar tert-butyl and dimethylamino-containing structures in medicinal chemistry. Their work presents a rapid synthetic method that could be applicable or adaptable to the synthesis of tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate, emphasizing its role in the development of biologically active compounds Zhao, Guo, Lan, & Xu, 2017.

Catalyst and Ligand Synthesis

A study conducted by A. Marchenko et al. (2014) on the synthesis of N-(Di-tert-butylphosphanyl)- and N-(Di-tert-butylphosphoroselenoyl)formamidinium salts as carbene precursors illustrates the use of tert-butyl groups in the development of novel catalysts and ligands. This research could provide insights into how tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate might be utilized or modified for use in catalysis or as a building block for ligand synthesis, highlighting its potential application in facilitating various organic transformations Marchenko, Koidan, Hurieva, Savateev, Rozhenko, Sotiropoulos, Shishkina, Shishkin, & Kostyuk, 2014.

properties

IUPAC Name |

tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-7-12(13(5)6)8-14(9-12)10(15)16-11(2,3)4/h1H,8-9H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTCTEMFGKZASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)

![N-(3-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2991206.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2991207.png)

![N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2991210.png)

![4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2991216.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide](/img/structure/B2991217.png)